Disperse Orange 29

描述

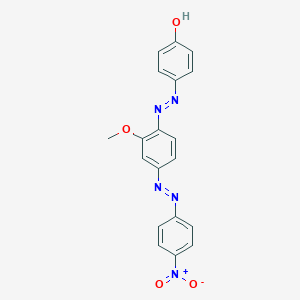

. This compound is part of the azo dye family, characterized by the presence of one or more azo groups (-N=N-) which are responsible for their vivid colors.

准备方法

The synthesis of Phenol, 4-[[2-methoxy-4-[(4-nitrophenyl)azo]phenyl]azo]- typically involves the diazotization of aniline derivatives followed by azo coupling with phenolic compounds . The reaction conditions often include acidic environments to facilitate the diazotization process and basic conditions for the coupling reaction. Industrial production methods may involve large-scale batch processes where the reactants are mixed in reactors under controlled temperatures and pH levels to ensure high yield and purity.

化学反应分析

Phenol, 4-[[2-methoxy-4-[(4-nitrophenyl)azo]phenyl]azo]- undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form quinone derivatives.

Reduction: Reduction reactions typically target the azo groups, converting them into amines.

Common reagents used in these reactions include nitric acid for nitration, sodium borohydride for reduction, and various electrophiles for substitution reactions. Major products formed from these reactions include nitrophenols, aminophenols, and substituted phenols.

科学研究应用

Toxicity and Environmental Impact

Research indicates that while Disperse Orange 29 is effective in dyeing, it raises environmental concerns due to its potential toxicity. Studies have shown that azo dyes can undergo reductive cleavage in biological systems, leading to the formation of aromatic amines, some of which are recognized carcinogens.

Table 2: Environmental Behavior of this compound

| Parameter | Finding |

|---|---|

| Persistence | Persistent in soil and water |

| Bioaccumulation Potential | Low |

| Acute Toxicity to Aquatic Life | Low at low concentrations |

A screening assessment conducted by Environment Canada concluded that this compound does not pose significant risks to human health or the environment at current exposure levels .

Case Studies

Case Study 1: Textile Dyeing Efficiency

A study evaluated the efficiency of this compound in dyeing polyester fabrics using various dyeing methods. Results indicated that high-temperature dyeing methods yielded superior color depth and fastness properties compared to lower temperature processes. The study emphasized the importance of optimizing dyeing conditions for achieving desired color outcomes while minimizing environmental impact.

Case Study 2: Electrochemical Degradation

Research on the electrochemical degradation of this compound demonstrated effective degradation pathways that could mitigate environmental risks associated with azo dyes. The study found that applying electrochemical treatment could significantly reduce the concentration of the dye in wastewater, highlighting a potential method for treating textile effluents.

作用机制

The mechanism of action of Phenol, 4-[[2-methoxy-4-[(4-nitrophenyl)azo]phenyl]azo]- primarily involves its interaction with light and biological molecules. The azo groups can undergo photoisomerization, leading to changes in the compound’s structure and properties. This photoactivity makes it useful in applications like photodynamic therapy. Additionally, the compound can interact with cellular proteins and enzymes, potentially affecting their function .

相似化合物的比较

Phenol, 4-[[2-methoxy-4-[(4-nitrophenyl)azo]phenyl]azo]- can be compared with other azo dyes such as:

- 2,2’-{p-[(2-methoxy-4-nitrophenyl)azo]phenyl}imino}diethanol

Phenol, 2-methyl-4-[[4-(phenylazo)phenyl]azo]-: (Disperse Yellow 7)

These compounds share similar structural features but differ in their substituents, which can affect their color, solubility, and reactivity. Phenol, 4-[[2-methoxy-4-[(4-nitrophenyl)azo]phenyl]azo]- is unique due to its specific substituents that impart distinct properties, making it particularly suitable for certain industrial applications .

生物活性

Disperse Orange 29 is a synthetic azo dye widely used in the textile industry. Its biological activity has garnered attention due to its potential environmental impact and implications for human health. This article explores the biological activity of this compound, focusing on its biodegradation, toxicity, and interactions with biological systems.

Chemical Structure and Properties

This compound, a member of the disperse dye class, is characterized by its azo (-N=N-) functional group, which is known for its stability and resistance to degradation in environmental settings. The molecular formula for this compound is CHNO, and it exhibits a vibrant orange color that makes it suitable for dyeing polyester fabrics.

Biodegradation Studies

Biodegradation of azo dyes like this compound is crucial for mitigating their environmental impact. Various studies have investigated the microbial degradation of disperse dyes, revealing insights into the mechanisms and efficiency of biodegradation.

Microbial Degradation

One significant study focused on the biodegradation capabilities of specific bacterial strains. For instance, Pseudomonas spp. have been shown to effectively degrade azo dyes, including this compound. The study indicated that these bacteria can utilize the dye as a carbon source, leading to significant reduction in dye concentration over time.

- Degradation Efficiency : The degradation efficiency was measured through UV-Vis spectrophotometry, showing a decrease in absorbance at the dye's maximum wavelength (around 443 nm) over a period of 24 hours, indicating successful degradation .

| Bacterial Strain | Initial Concentration (mg/L) | Degradation Rate (%) | Time (hours) |

|---|---|---|---|

| Pseudomonas DL17 | 100 | 95 | 24 |

| Pseudomonas putida | 200 | 90 | 24 |

Toxicological Studies

The toxicity of this compound has been assessed using various biological assays. These studies are essential to understand the potential health risks associated with exposure to this dye.

Cytotoxicity

Cytotoxicity assays have demonstrated that this compound exhibits varying degrees of toxicity towards different cell lines. For example:

- IC50 Values : The IC50 (the concentration required to inhibit cell viability by 50%) values for this compound were found to be significantly lower compared to other disperse dyes, indicating higher cytotoxicity .

| Cell Line | IC50 (µg/mL) |

|---|---|

| HepG2 | 25 |

| MCF-7 | 30 |

| A549 | 28 |

Antioxidant Activity

Research has also evaluated the antioxidant properties of this compound. While some disperse dyes exhibit strong antioxidant activity, this compound showed limited activity in reducing DPPH radicals compared to standard antioxidants like ascorbic acid.

- Antioxidant Activity : The IC50 value for DPPH radical scavenging was reported at approximately 150 µg/mL , indicating moderate antioxidant capacity .

Environmental Impact and Remediation Strategies

Given the persistence of this compound in aquatic environments, effective remediation strategies are critical. Recent studies have explored various methods, including:

- Phytoremediation : Utilizing plants capable of absorbing and degrading dyes from contaminated water sources.

- Bioremediation : Employing microorganisms (like those from activated sludge systems) that can metabolize and detoxify azo dyes.

Case Studies

Several case studies highlight the practical implications of managing this compound in industrial settings:

- Textile Industry Effluent Treatment : A textile mill implemented a bioreactor system using Pseudomonas spp., achieving over 90% reduction in dye concentration within 48 hours of treatment .

- Microalgae Utilization : Research on microalgae such as Scenedesmus obliquus showed promising results in degrading this compound under controlled conditions, achieving over 80% decolorization within a week .

常见问题

Basic Research Questions

Q. How can researchers optimize analytical methods for detecting trace levels of Disperse Orange 29 in environmental matrices?

Methodological Answer :

- Use high-performance liquid chromatography (HPLC) with UV-Vis detection, validated against certified reference materials (CRMs) to ensure accuracy.

- Employ solid-phase extraction (SPE) for pre-concentration in water samples, optimizing pH and solvent selection to minimize matrix interference .

- Validate detection limits (LOD/LOQ) using spiked recovery experiments in relevant environmental media (e.g., wastewater, soil).

Q. What experimental approaches are used to assess the acute and chronic toxicity of this compound in aquatic organisms?

Methodological Answer :

- Follow OECD Test Guidelines 202 (Daphnia magna acute immobilization) and 211 (Daphnia reproduction) for standardized toxicity testing .

- For chronic effects, conduct lifecycle assays with algae (e.g., Pseudokirchneriella subcapitata) to measure growth inhibition and photosynthetic efficiency.

- Use LC50/EC50 values to compare toxicity thresholds across species, ensuring controlled exposure conditions (pH, temperature, dissolved oxygen) .

Q. How can researchers evaluate the environmental persistence of this compound under varying redox conditions?

Methodological Answer :

- Design microcosm experiments simulating aerobic/anaerobic environments (e.g., sediment-water systems).

- Monitor degradation rates via mass spectrometry (LC-MS/MS) to identify intermediate metabolites.

- Apply QSAR models to predict biodegradation pathways and half-lives, cross-validating with experimental data .

Advanced Research Questions

Q. How to resolve contradictions in reported genotoxicity data for this compound across in vitro and in vivo studies?

Methodological Answer :

- Conduct Ames tests (OECD 471) with and without metabolic activation (S9 mix) to assess mutagenic potential.

- Compare results with micronucleus assays in mammalian cell lines (e.g., CHO-K1) and in vivo models (e.g., rodent bone marrow).

- Analyze discrepancies by evaluating metabolic pathways (e.g., azo bond cleavage efficiency) and species-specific detoxification mechanisms .

Q. What experimental designs are suitable for investigating the photodegradation kinetics of this compound in synthetic and natural sunlight?

Methodological Answer :

- Use solar simulators with calibrated UV irradiance (e.g., 300–800 nm) to mimic natural conditions.

- Monitor degradation via time-resolved UV-Vis spectroscopy and identify photoproducts using high-resolution mass spectrometry (HRMS) .

- Quantify quantum yields and half-lives under varying pH and dissolved organic matter (DOM) levels to model environmental fate .

Q. How to integrate computational and experimental data to predict the bioaccumulation potential of this compound in trophic chains?

Methodological Answer :

- Apply molecular docking simulations to estimate binding affinities with biomolecules (e.g., serum albumin).

- Validate predictions using bioconcentration factor (BCF) assays in fish (OECD 305).

- Combine physiologically based pharmacokinetic (PBPK) modeling with experimental tissue residue data to assess trophic transfer .

Q. What advanced spectroscopic techniques can elucidate the structure-activity relationship (SAR) of this compound in dye-sensitized solar cells?

Methodological Answer :

- Perform time-dependent density functional theory (TD-DFT) calculations to correlate electronic transitions (e.g., π→π*, n→π*) with UV-Vis absorption spectra.

- Validate using transient absorption spectroscopy to study charge-transfer dynamics in dye-TiO₂ interfaces.

- Compare experimental oscillator strengths and polarizability values with computational predictions to optimize dye efficiency .

Q. Data Analysis and Interpretation

Q. How to address variability in ecotoxicological data for this compound across different laboratory settings?

Methodological Answer :

- Apply meta-analysis to harmonize data from multiple studies, using standardized effect size metrics (e.g., Hedges’ g).

- Identify confounding variables (e.g., test organism age, solvent carriers) via multivariate regression .

- Use sensitivity analysis to quantify the impact of methodological differences on toxicity thresholds .

Q. What statistical frameworks are recommended for analyzing dose-response relationships in this compound exposure studies?

Methodological Answer :

- Fit data to log-logistic or probit models (e.g., EC₅₀ estimation) using software like R’s drc package.

- Apply Bayesian hierarchical models to account for inter-study variability and censored data (e.g., non-detects).

- Report confidence intervals and goodness-of-fit metrics (e.g., AIC) to ensure reproducibility .

Q. Research Design and Reporting

Q. How to structure a research proposal on this compound to address knowledge gaps identified in regulatory assessments?

Methodological Answer :

- Align objectives with unresolved issues in screening assessments (e.g., long-term ecosystem impacts of azo dye byproducts) .

- Include a systematic literature review (PRISMA guidelines) to justify novelty and regulatory relevance.

- Propose interdisciplinary methods (e.g., omics for mechanistic toxicology) to bridge data gaps .

Q. What are best practices for presenting spectral and chromatographic data in this compound studies?

Methodological Answer :

- Annotate UV-Vis/fluorescence spectra with λmax, ε, and Stokes shift values in tables .

- Use heatmaps to visualize degradation kinetics across experimental conditions.

- Provide raw chromatograms in supplementary materials with baseline correction and peak integration details .

Q. Ethical and Practical Considerations

Q. How to ensure ethical compliance when studying human cell lines exposed to this compound metabolites?

Methodological Answer :

属性

IUPAC Name |

4-[[2-methoxy-4-[(4-nitrophenyl)diazenyl]phenyl]diazenyl]phenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H15N5O4/c1-28-19-12-15(22-20-13-2-7-16(8-3-13)24(26)27)6-11-18(19)23-21-14-4-9-17(25)10-5-14/h2-12,25H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PTIVACHGVHIMMK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=CC(=C1)N=NC2=CC=C(C=C2)[N+](=O)[O-])N=NC3=CC=C(C=C3)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H15N5O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID5066532 | |

| Record name | C.I. Disperse Orange 29 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5066532 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

377.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

19800-42-1, 61902-11-2 | |

| Record name | 4-[2-[2-Methoxy-4-[2-(4-nitrophenyl)diazenyl]phenyl]diazenyl]phenol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=19800-42-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Phenol, 4-(2-(2-methoxy-4-(2-(4-nitrophenyl)diazenyl)phenyl)diazenyl)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0019800421 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Phenol, 4-[2-[2-methoxy-4-[2-(4-nitrophenyl)diazenyl]phenyl]diazenyl]- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | C.I. Disperse Orange 29 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5066532 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-[[2-methoxy-4-[(4-nitrophenyl)azo]phenyl]azo]phenol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.039.371 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Phenol, 4-[2-[2-methoxy-4-[2-(4-nitrophenyl)diazenyl]phenyl]diazenyl] | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。